molecular formula C14H13NO3S B11954705 Ethyl 2-amino-7-hydroxy-8h-1-thiacyclopenta[a]indene-3-carboxylate

Ethyl 2-amino-7-hydroxy-8h-1-thiacyclopenta[a]indene-3-carboxylate

Cat. No.: B11954705
M. Wt: 275.32 g/mol
InChI Key: DRXHVBOCIZTSMA-UHFFFAOYSA-N
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Description

Ethyl 2-amino-7-hydroxy-8H-indeno[2,1-b]thiophene-3-carboxylate is a complex organic compound with the molecular formula C14H13NO3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-7-hydroxy-8H-indeno[2,1-b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indeno-thiophene core, followed by functionalization at specific positions to introduce the amino, hydroxy, and carboxylate groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Industrial synthesis often requires optimization of reaction parameters to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-7-hydroxy-8H-indeno[2,1-b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 2-amino-7-hydroxy-8H-indeno[2,1-b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-7-hydroxy-8H-indeno[2,1-b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-7-hydroxy-8H-indeno[2,1-b]thiophene-3-carboxylate is unique due to its specific functional groups and structural configuration.

Properties

Molecular Formula

C14H13NO3S

Molecular Weight

275.32 g/mol

IUPAC Name

ethyl 2-amino-5-hydroxy-4H-indeno[2,1-b]thiophene-1-carboxylate

InChI

InChI=1S/C14H13NO3S/c1-2-18-14(17)12-11-7-4-3-5-9(16)8(7)6-10(11)19-13(12)15/h3-5,16H,2,6,15H2,1H3

InChI Key

DRXHVBOCIZTSMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C3=C(C2)C(=CC=C3)O)N

Origin of Product

United States

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